molecular formula C27H33O9P B8224168 Tris(3,4,5-trimethoxyphenyl)phosphine

Tris(3,4,5-trimethoxyphenyl)phosphine

Cat. No.: B8224168
M. Wt: 532.5 g/mol
InChI Key: JGOYDLMIOGWWLT-UHFFFAOYSA-N
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Description

Tris(3,4,5-trimethoxyphenyl)phosphine is a useful research compound. Its molecular formula is C27H33O9P and its molecular weight is 532.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Catalysis in Chemical Reactions

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been used as a catalyst in various chemical reactions. For instance, it catalyzes the trifluoromethylation of carbonyl compounds and imines with trifluoromethyltrimethylsilane, yielding trifluoromethylated products (Matsukawa & Saijo, 2008). Additionally, it catalyzes the aldol reaction between ketene silyl acetals and aldehydes, leading to aldol products through O-Si and C-Si bond cleavage (Matsukawa, Okano, & Imamoto, 2000).
  • It is also used in the telomerization of isoprene with secondary amines, showcasing selectivity for the head-to-head isomer (Maddock & Finn, 2000).

2. Development of New Reductants

  • Research has been conducted on the development of new water-soluble phosphines as reductants for peptide and protein disulfide bonds. This includes the study of mono-, di-, and trimethyl ester analogues of TCEP, a related phosphine compound (Cline et al., 2004).

3. Improvement in Battery Technology

  • Tris(pentafluorophenyl)phosphine and tris(trimethylsilyl)phosphine have been utilized to improve the cycling performance of high voltage lithium-ion batteries (Xu et al., 2012). They contribute to the formation of a protective film on battery cathodes, enhancing cell performance.

4. Involvement in Polymerization Processes

  • Tris(2,4,6-trimethoxyphenyl)phosphine is effective in polymerization processes, such as the group transfer polymerization of alkyl (meth)acrylates (Fèvre, Vignolle, Héroguez, & Taton, 2012).

5. Role in Hydroformylation Reactions

  • It has also been used as a ligand in the hydroformylation of 1-dodecene, showing higher activity compared to traditional triphenylphosphine (Yuan et al., 2010).

Properties

IUPAC Name

tris(3,4,5-trimethoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOYDLMIOGWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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